molecular formula C11H6F4N2 B1388618 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine CAS No. 1214326-62-1

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1388618
CAS No.: 1214326-62-1
M. Wt: 242.17 g/mol
InChI Key: QQAFRZHXRNZILL-UHFFFAOYSA-N
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Description

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both fluorine and trifluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with fluorine and trifluoromethyl groups.

    Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures, using catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reactions: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(trifluoromethyl)pyridine
  • 2-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine
  • 3-Fluoro-5-(trifluoromethyl)pyridine

Uniqueness

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile building block in organic synthesis.

Properties

IUPAC Name

3-fluoro-2-pyridin-4-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2/c12-9-5-8(11(13,14)15)6-17-10(9)7-1-3-16-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAFRZHXRNZILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=C(C=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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